N-[1-(2-fluoro-5-methylphenyl)piperidin-3-yl]but-2-ynamide
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Overview
Description
N-[1-(2-fluoro-5-methylphenyl)piperidin-3-yl]but-2-ynamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a piperidine ring substituted with a fluoro-methylphenyl group and a but-2-ynamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-fluoro-5-methylphenyl)piperidin-3-yl]but-2-ynamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluoro-Methylphenyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a 2-fluoro-5-methylphenyl group. This can be achieved using a nucleophilic aromatic substitution reaction.
Attachment of the But-2-ynamide Moiety: The final step involves the coupling of the piperidine derivative with a but-2-ynamide group. This can be done using a palladium-catalyzed coupling reaction under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-fluoro-5-methylphenyl)piperidin-3-yl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
N-[1-(2-fluoro-5-methylphenyl)piperidin-3-yl]but-2-ynamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(2-fluoro-5-methylphenyl)piperidin-3-yl]but-2-ynamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2-fluorophenyl)piperidin-3-yl]but-2-ynamide
- N-[1-(2-methylphenyl)piperidin-3-yl]but-2-ynamide
- N-[1-(2-chlorophenyl)piperidin-3-yl]but-2-ynamide
Uniqueness
N-[1-(2-fluoro-5-methylphenyl)piperidin-3-yl]but-2-ynamide is unique due to the presence of both a fluoro and a methyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its binding affinity to specific targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
N-[1-(2-fluoro-5-methylphenyl)piperidin-3-yl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O/c1-3-5-16(20)18-13-6-4-9-19(11-13)15-10-12(2)7-8-14(15)17/h7-8,10,13H,4,6,9,11H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDIZJIZYUBESG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CCCN(C1)C2=C(C=CC(=C2)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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